molecular formula C6H10ClNO2 B218600 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene CAS No. 120450-72-8

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene

Cat. No.: B218600
CAS No.: 120450-72-8
M. Wt: 356.4 g/mol
InChI Key: LXYCLQHBIQRNDH-BGYRXZFFSA-N
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Description

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is an organic compound with the molecular formula C20H20O4S and a molecular weight of 356.44 g/mol This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a thiophene ring via hydroxymethyl groups

Scientific Research Applications

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene typically involves the reaction of 2,5-dibromothiophene with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-hydroxyphenylhydroxymethyl)thiophene: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,5-Bis(4-methylphenylhydroxymethyl)thiophene: Similar structure but with methyl groups instead of methoxy groups.

    2,5-Bis(4-chlorophenylhydroxymethyl)thiophene: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

IUPAC Name

(R)-[5-[(S)-hydroxy-(4-methoxyphenyl)methyl]thiophen-2-yl]-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4S/c1-23-15-7-3-13(4-8-15)19(21)17-11-12-18(25-17)20(22)14-5-9-16(24-2)10-6-14/h3-12,19-22H,1-2H3/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYCLQHBIQRNDH-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(S2)C(C3=CC=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=C(S2)[C@H](C3=CC=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120450-72-8
Record name 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120450728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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